molecular formula C21H16N2O3S B2529314 (Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 850903-34-3

(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2529314
CAS RN: 850903-34-3
M. Wt: 376.43
InChI Key: UIHYXZVAMFCLEL-DQRAZIAOSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a naphtho[1,2-d]thiazole moiety, which is a type of heterocyclic compound that has been studied for various biological activities . It also has a benzo[b][1,4]dioxine moiety, which is a type of aromatic ether. The presence of the carboxamide group suggests potential for hydrogen bonding and various interactions in biological systems.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR and MS, as is common for similar compounds .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Similar compounds have been studied for their antimycobacterial and pesticidal activities, suggesting potential interactions with various enzymes or receptors.

properties

IUPAC Name

N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c1-23-19-14-7-3-2-6-13(14)10-11-18(19)27-21(23)22-20(24)17-12-25-15-8-4-5-9-16(15)26-17/h2-11,17H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHYXZVAMFCLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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